Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate
CAS No.: 392290-24-3
Cat. No.: VC6270181
Molecular Formula: C22H21NO4S
Molecular Weight: 395.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392290-24-3 |
|---|---|
| Molecular Formula | C22H21NO4S |
| Molecular Weight | 395.47 |
| IUPAC Name | ethyl 4,5-dimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)17-12-8-9-13-18(17)27-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,23,24) |
| Standard InChI Key | DLPYEKKQDCTYQA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, ethyl 4,5-dimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxylate, reflects its intricate architecture . The core structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at positions 4 and 5 with methyl groups () and at position 3 with an ethyl carboxylate ester (). Position 2 is functionalized with a benzamido group bearing a phenoxy substituent at the ortho position of the benzene ring.
Structural Characterization
The SMILES notation for the compound is CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3, which encodes the connectivity of atoms and functional groups . Key structural features include:
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Thiophene Core: The sulfur atom contributes to electron delocalization, enhancing stability and influencing reactivity.
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Methyl Substituents: The 4,5-dimethyl configuration introduces steric effects that may modulate interactions with biological targets.
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Ethyl Carboxylate: This ester group improves solubility in organic solvents and serves as a potential site for hydrolysis or transesterification.
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2-Phenoxybenzamido Moiety: The ortho-phenoxy group on the benzamide may engage in π-π stacking or hydrogen bonding, critical for molecular recognition.
Computed Physicochemical Properties
PubChem data reveal several computed properties essential for predicting pharmacokinetic behavior :
| Property | Value |
|---|---|
| XLogP3 | 5.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 92.9 Ų |
| Molecular Weight | 395.5 g/mol |
The high XLogP3 value (5.8) indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. The Topological Polar Surface Area (92.9 Ų) aligns with compounds exhibiting moderate bioavailability, as values >140 Ų typically correlate with poor absorption .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic protocols are proprietary, the compound’s structure suggests a multi-step synthesis involving:
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Thiophene Ring Formation: Cyclization reactions, such as the Gewald reaction, could assemble the 2-aminothiophene core.
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Amidation: Coupling the thiophene amine with 2-phenoxybenzoyl chloride introduces the benzamido group.
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Esterification: Ethyl esterification at position 3 completes the structure.
Reactivity Profiles
The compound’s functional groups dictate its reactivity:
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
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Amide Bond: Resistant to hydrolysis but may undergo enzymatic cleavage in biological systems.
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Phenoxy Group: Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to the oxygen.
Comparative Analysis with Related Compounds
Thiophene Derivatives
Compared to simpler thiophene esters (e.g., ethyl thiophene-2-carboxylate), the addition of methyl and benzamido groups enhances steric bulk and electronic complexity, potentially improving target selectivity.
Benzamide-Containing Analogs
Compounds like dabigatran (a thrombin inhibitor) share the benzamido motif but lack the thiophene core, highlighting the unique hybrid design of Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate.
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